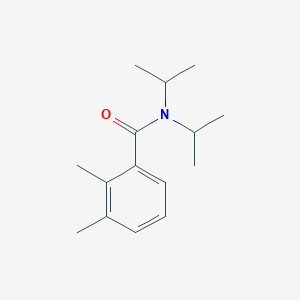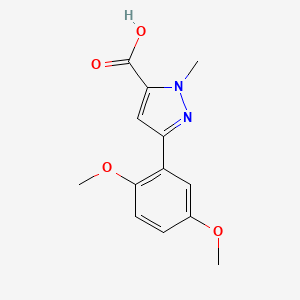
5-(2,5-Dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid
Übersicht
Beschreibung
The compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “2,5-Dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with two methoxy groups (-OCH3) attached at the 2nd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving Friedel-Crafts reactions, cyanation reactions, and hydrolysis .Wissenschaftliche Forschungsanwendungen
Biological Activity
Research has shown that derivatives of compounds related to 5-(2,5-Dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid exhibit significant biological activities. For instance, novel derivatives of a similar compound, 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid, have been synthesized and evaluated for their fungicidal and insecticidal activities (Liu, Li, & Li, 2004).
Antioxidant Properties
Another study focused on the synthesis of new compounds with structures similar to 5-(2,5-Dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid, particularly (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles. These compounds were evaluated for their antioxidant properties, demonstrating the potential of related compounds in this field (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Effects on Adipose Tissue
Research dating back to the 1960s explored the effects of a related compound, 5-methylpyrazole-3-carboxylic acid, on adipose tissue, examining its potential to inhibit lipolysis and impact glucose, fructose, and glycogen metabolism (Froesch, Waldvogel, Meyer, Jakob, & Labhart, 1967).
Pharmacological Evaluation
Another study explored the design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists. This research is part of a broader trend in studying the pharmacological potential of compounds structurally related to 5-(2,5-Dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Antimicrobial Activity
A study on Copper(II) and cobalt(II) complexes of 5-methyl pyrazole-3-carboxylic acid highlighted its potential in antimicrobial activity. The metal complexes demonstrated better inhibition of bacteria and fungi compared to the ligand alone, indicating the relevance of these complexes in antimicrobial research (Santra, Brandão, Jana, Mondal, Bera, Jana, & Bera, 2018).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as lsd and phenylisopropylamine hallucinogens, have been shown to interact with specific brain serotonin receptor sub-types . This interaction involves the compound’s affinity for radiolabelled 5-HT2, 5-HT1A, 5-HT1B, and 5-HT1C receptors . The changes resulting from this interaction are believed to be a key component of the mechanism of action of these compounds .
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to a range of biological activities .
Result of Action
Related compounds have been shown to have diverse biological activities, suggesting that this compound may also have a range of effects at the molecular and cellular levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-11(13(16)17)7-10(14-15)9-6-8(18-2)4-5-12(9)19-3/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJPPALIHWHKCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)-2-methylpyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1415310.png)
![([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride](/img/structure/B1415311.png)


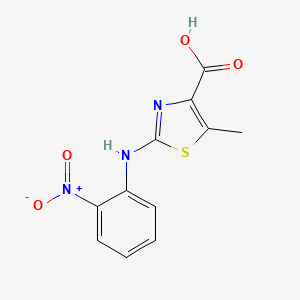


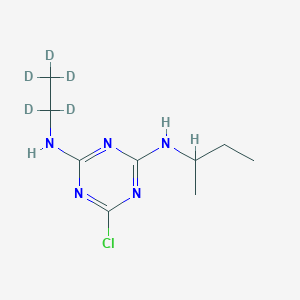
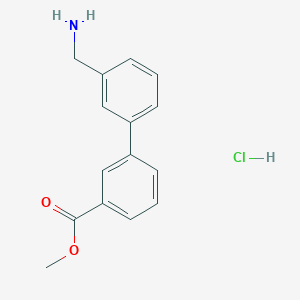
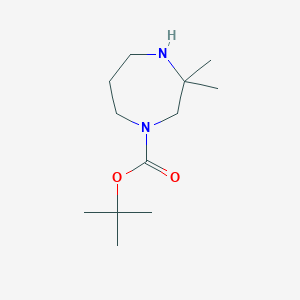
![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)
![Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-](/img/structure/B1415329.png)
